molecular formula C23H27N3O3 B14144020 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone CAS No. 489443-12-1

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone

Cat. No.: B14144020
CAS No.: 489443-12-1
M. Wt: 393.5 g/mol
InChI Key: UGLLOMNEMZUNCT-UHFFFAOYSA-N
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Description

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone is a complex organic compound featuring a pyrazole ring substituted with methoxyphenyl groups and a pyrrolidinylethanone moiety

Preparation Methods

The synthesis of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.

Scientific Research Applications

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

489443-12-1

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C23H27N3O3/c1-28-19-9-5-17(6-10-19)21-15-22(18-7-11-20(29-2)12-8-18)26(24-21)23(27)16-25-13-3-4-14-25/h5-12,22H,3-4,13-16H2,1-2H3

InChI Key

UGLLOMNEMZUNCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=C(C=C4)OC

solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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